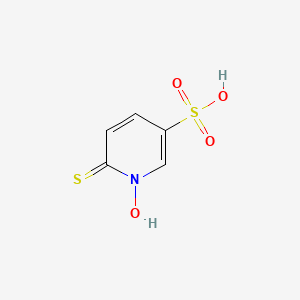![molecular formula C13H8O4 B14188882 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 835597-63-2](/img/structure/B14188882.png)
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused naphthalene and pyran ring system. The presence of hydroxyl groups at positions 4 and 7 adds to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthopyranones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-2-methylbenzopyran-4-one
- 3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one
- 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
Uniqueness
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 4 and 7.
Eigenschaften
CAS-Nummer |
835597-63-2 |
|---|---|
Molekularformel |
C13H8O4 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
4,7-dihydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O4/c14-9-2-1-7-5-12-10(4-8(7)3-9)11(15)6-13(16)17-12/h1-6,14-15H |
InChI-Schlüssel |
XWOYPPYSOPMIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC3=C(C=C21)OC(=O)C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)





![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)

